1-(2-methoxyethyl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-1H-indole-4-carboxamide
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Overview
Description
1-(2-methoxyethyl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-1H-indole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features an indole core, a triazole ring, and methoxy groups, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyethyl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-1H-indole-4-carboxamide typically involves multiple steps, including the formation of the indole core, the introduction of the triazole ring, and the attachment of the methoxyethyl and methoxyphenyl groups. Common synthetic routes may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Triazole Ring: This step often involves the cyclization of hydrazine derivatives with nitriles or carboxylic acids.
Attachment of Methoxyethyl and Methoxyphenyl Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides or aryl halides.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyethyl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-1H-indole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2-methoxyethyl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-1H-indole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-methoxyethyl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-1H-indole-3-carboxamide: Similar structure but with a different position of the carboxamide group.
1-(2-methoxyethyl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-1H-indole-5-carboxamide: Similar structure but with a different position of the carboxamide group.
Uniqueness
1-(2-methoxyethyl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-1H-indole-4-carboxamide is unique due to its specific arrangement of functional groups, which contribute to its distinct chemical and biological properties. The combination of the indole core, triazole ring, and methoxy groups provides a versatile scaffold for further modifications and applications in various fields.
Properties
Molecular Formula |
C21H21N5O3 |
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Molecular Weight |
391.4 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]indole-4-carboxamide |
InChI |
InChI=1S/C21H21N5O3/c1-28-13-12-26-11-10-14-15(7-5-8-17(14)26)20(27)23-21-22-19(24-25-21)16-6-3-4-9-18(16)29-2/h3-11H,12-13H2,1-2H3,(H2,22,23,24,25,27) |
InChI Key |
FWYHSJSTHYWSCO-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C(C=CC=C21)C(=O)NC3=NNC(=N3)C4=CC=CC=C4OC |
Origin of Product |
United States |
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